
S-4-Nitrobenzyl thioacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-4-Nitrobenzyl thioacetate, also known as 4-Nitro-alpha-toluene thioacetate, is an organic compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to a thioacetate group (-SCOCH3). It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
S-4-Nitrobenzyl thioacetate can be synthesized through the reaction of 4-nitrobenzyl chloride with sodium thioacetate in an organic solvent such as acetone or ethanol. The reaction is typically carried out at room temperature under mild conditions to yield the desired thioacetate product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of polymer-supported sodium thioacetate as a reagent. This method allows for efficient conversion of alkyl halides to their corresponding thioacetates under nonaqueous conditions, with high yields and purity . The spent polymeric reagent can be regenerated and reused multiple times without significant loss of activity .
Chemical Reactions Analysis
Types of Reactions
S-4-Nitrobenzyl thioacetate undergoes various chemical reactions, including:
Substitution Reactions: The thioacetate group can be substituted by other nucleophiles, leading to the formation of different thioester derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thioacetate group can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions
Sodium Thioacetate: Used in the synthesis of this compound from 4-nitrobenzyl chloride.
Hydrogen Gas and Catalyst: Employed in the reduction of the nitro group to an amino group.
Oxidizing Agents: Such as hydrogen peroxide, used in the oxidation of the thioacetate group.
Major Products Formed
Thioester Derivatives: Formed through substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Sulfoxides and Sulfones: Produced through oxidation reactions.
Scientific Research Applications
S-4-Nitrobenzyl thioacetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of S-4-Nitrobenzyl thioacetate involves its reactivity as a thioester. Thioesters are known to be reactive intermediates in various biochemical processes, including acyl transfer reactions. The nitro group on the benzene ring can undergo reduction to form an amino group, which can further participate in various chemical transformations . The molecular targets and pathways involved in these reactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzyl acetate: Similar in structure but contains an acetate group instead of a thioacetate group.
4-Nitrobenzyl chloride: Precursor to S-4-Nitrobenzyl thioacetate, containing a chloride group instead of a thioacetate group.
4-Nitrobenzyl alcohol: Contains a hydroxyl group instead of a thioacetate group.
Uniqueness
This compound is unique due to the presence of both a nitro group and a thioacetate group, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile applications in organic synthesis and scientific research .
Properties
CAS No. |
170640-75-2 |
|---|---|
Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
S-[(4-nitrophenyl)methyl] ethanethioate |
InChI |
InChI=1S/C9H9NO3S/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3 |
InChI Key |
HFWGVLOQUXAWPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




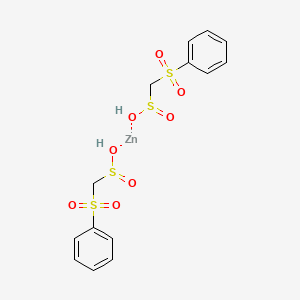
![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)
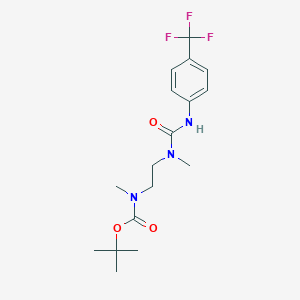

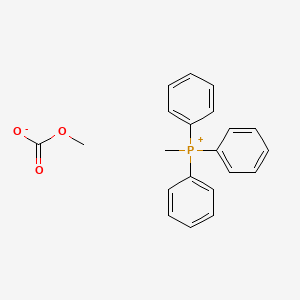

![N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054641.png)
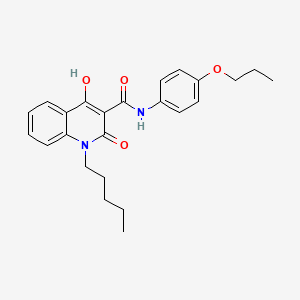
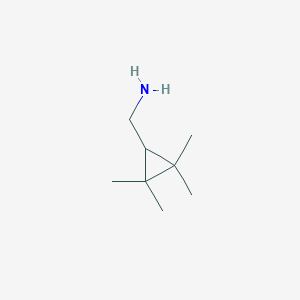

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(diphenylmethyl)piperazin-1-amine](/img/structure/B12054660.png)

